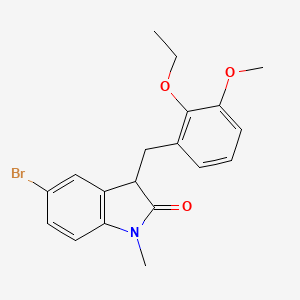![molecular formula C20H20N2O2 B11356740 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-phenylethanone](/img/structure/B11356740.png)
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-phenylethanone is a complex organic compound that features a benzoxazole ring fused to a piperidine ring, with a phenylethanone moiety attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-phenylethanone typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Coupling Reactions: The benzoxazole and piperidine rings are then coupled using a suitable linker, often through nucleophilic substitution or condensation reactions.
Final Assembly: The phenylethanone moiety is introduced via Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzoxazole or piperidine rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-phenylethanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with neurological receptors.
Biological Studies: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme inhibition and receptor binding.
Materials Science: Its structural properties are explored for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-phenylethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The benzoxazole ring can mimic natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can influence signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-phenylethanone: shares similarities with other benzoxazole derivatives, such as:
Uniqueness
The unique combination of the benzoxazole and piperidine rings with a phenylethanone moiety gives This compound distinct chemical and biological properties. This structural arrangement allows for specific interactions with biological targets, making it a valuable compound in drug discovery and other scientific research areas.
Properties
Molecular Formula |
C20H20N2O2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C20H20N2O2/c23-19(14-15-6-2-1-3-7-15)22-12-10-16(11-13-22)20-21-17-8-4-5-9-18(17)24-20/h1-9,16H,10-14H2 |
InChI Key |
YDHXPAGHLLTBAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitrobenzamide](/img/structure/B11356669.png)
![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B11356674.png)
![5-Ethoxy-1-methyl-N-[(thiophen-2-YL)methyl]-1H-indole-2-carboxamide](/img/structure/B11356684.png)
![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11356685.png)
![2-{[4-(4-Tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11356688.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B11356697.png)
![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-methylpropanamide](/img/structure/B11356707.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(pentan-2-yl)piperidine-4-carboxamide](/img/structure/B11356715.png)
![N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide](/img/structure/B11356716.png)
![5-(4-methoxyphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11356718.png)
![2-{4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid](/img/structure/B11356720.png)
![2-nitro-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11356722.png)

